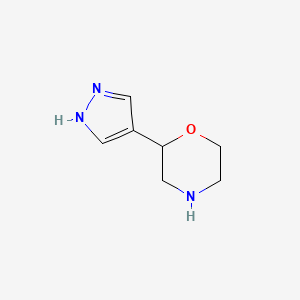
2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is a modified nucleoside triphosphate, specifically a sulfur-containing isomer of 2’-deoxyguanosine-5’-O-triphosphate (dGTP). This compound is often used in biochemical and molecular biology research due to its unique properties, such as its ability to inhibit certain enzymes and its role as a substrate in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) typically involves the reaction of guanosine triphosphate (GTP) with a thiolating agent. The process can be summarized as follows:
Starting Material: Guanosine triphosphate (GTP).
Thiolating Agent: A sulfur-containing reagent is used to introduce the thiophosphate group.
Reaction Conditions: The reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the selective formation of the thiophosphate ester.
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of GTP are reacted with the thiolating agent in industrial reactors.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%).
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) can undergo various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the thiophosphate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in DNA synthesis and repair studies, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of modified nucleotides for various biotechnological applications .
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine-5’-O-triphosphate (dGTP): The non-thiolated version of the compound.
2’,3’-Dideoxyguanosine-5’-O-(1-Thiotriphosphate): A similar compound with modifications at the 2’ and 3’ positions.
Uniqueness
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is unique due to its thiophosphate group, which imparts distinct chemical and biological properties. This modification allows it to inhibit specific enzymes and participate in unique biochemical reactions that its non-thiolated counterparts cannot .
Properties
CAS No. |
80902-28-9 |
|---|---|
Molecular Formula |
C10H16N5O12P3S |
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+,30?/m0/s1 |
InChI Key |
IOCRYHATDKHWPM-UMURPWKOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


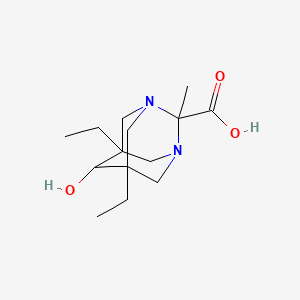
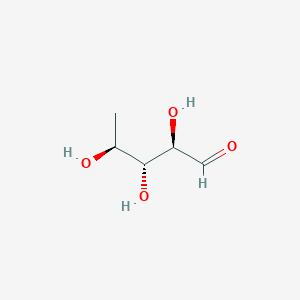
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
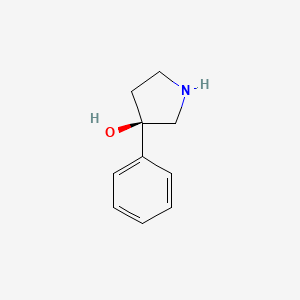

![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
![1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)
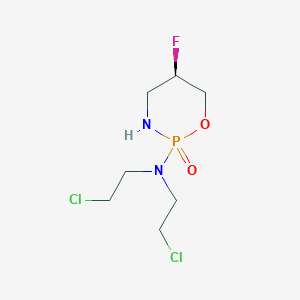
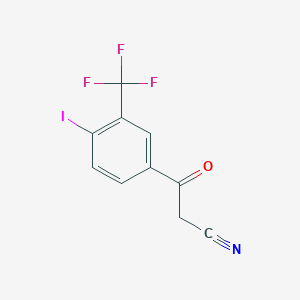

![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
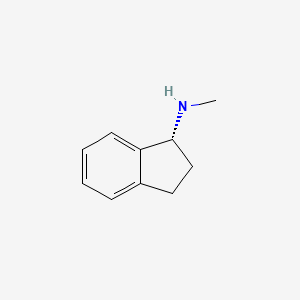
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
